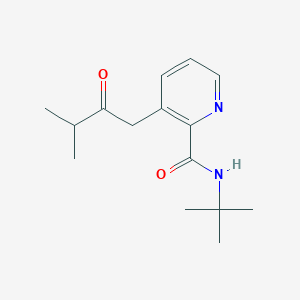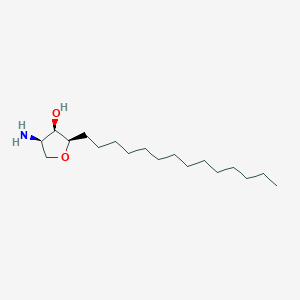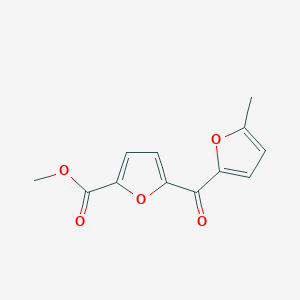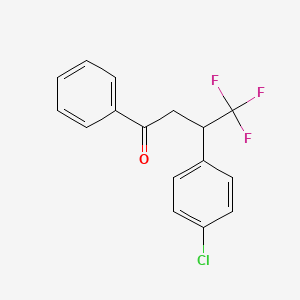
N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-D-alanine is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methyl group attached to the alanine backbone. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-D-alanine typically involves the protection of the amino group of 3-fluoro-N-methyl-D-alanine with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile, and the reaction temperature is maintained at ambient conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into the compound efficiently . This method is more sustainable and versatile compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-D-alanine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, or deep eutectic solvents such as choline chloride/p-toluenesulfonic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-D-alanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-D-alanine involves the selective protection and deprotection of the amino group. The Boc group provides stability to the amino group during synthetic transformations and can be removed under acidic conditions to reveal the free amine . The fluorine atom and methyl group can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-3-fluoro-D-alanine
- N-(tert-Butoxycarbonyl)-N-methyl-D-alanine
- N-(tert-Butoxycarbonyl)-3-chloro-N-methyl-D-alanine
Uniqueness
N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-D-alanine is unique due to the presence of both a fluorine atom and a methyl group, which can significantly alter its chemical properties and reactivity compared to other similar compounds . The combination of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
918409-12-8 |
|---|---|
Molecular Formula |
C9H16FNO4 |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
(2S)-3-fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C9H16FNO4/c1-9(2,3)15-8(14)11(4)6(5-10)7(12)13/h6H,5H2,1-4H3,(H,12,13)/t6-/m1/s1 |
InChI Key |
FFBDRDXWIXEMGM-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CF)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)
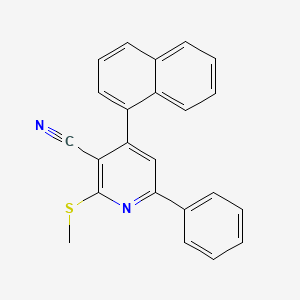
![6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B14177682.png)

![4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14177694.png)
![4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B14177698.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14177706.png)
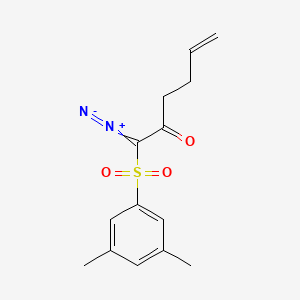
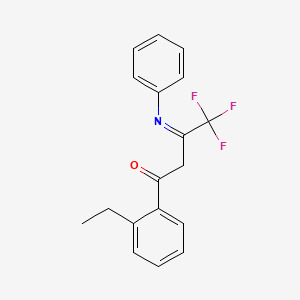
![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)
